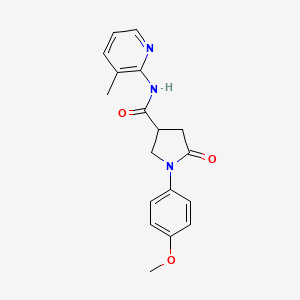
N-ethyl-2-nitro-5-(1-piperazinyl)aniline
Übersicht
Beschreibung
N-ethyl-2-nitro-5-(1-piperazinyl)aniline, also known as ENPA, is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound belongs to the class of nitroanilines and is commonly used as a probe for studying the interaction between proteins and small molecules.
Wirkmechanismus
N-ethyl-2-nitro-5-(1-piperazinyl)aniline binds to the active site of enzymes and GPCRs through hydrogen bonding and hydrophobic interactions. The fluorescence of N-ethyl-2-nitro-5-(1-piperazinyl)aniline is sensitive to changes in the local environment, such as changes in pH or the presence of other molecules. This property allows N-ethyl-2-nitro-5-(1-piperazinyl)aniline to be used as a sensor for detecting changes in the activity of enzymes or the binding of ligands to GPCRs.
Biochemical and Physiological Effects
N-ethyl-2-nitro-5-(1-piperazinyl)aniline has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound is relatively non-toxic and does not affect cell viability or proliferation. However, N-ethyl-2-nitro-5-(1-piperazinyl)aniline can interfere with the activity of enzymes and GPCRs, which may have downstream effects on cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
N-ethyl-2-nitro-5-(1-piperazinyl)aniline has several advantages as a fluorescent probe for studying protein-ligand interactions. This compound is relatively easy to synthesize and has a high binding affinity for enzymes and GPCRs. N-ethyl-2-nitro-5-(1-piperazinyl)aniline is also highly sensitive to changes in the local environment, making it a useful tool for detecting changes in enzyme activity or ligand binding. However, N-ethyl-2-nitro-5-(1-piperazinyl)aniline has some limitations as a probe. This compound is relatively large and may not be able to access all binding sites on proteins. Additionally, N-ethyl-2-nitro-5-(1-piperazinyl)aniline may interfere with the activity of other proteins or enzymes in the cell, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on N-ethyl-2-nitro-5-(1-piperazinyl)aniline. One area of interest is the development of new N-ethyl-2-nitro-5-(1-piperazinyl)aniline derivatives that have improved binding affinities or selectivities for specific proteins or enzymes. Another area of interest is the use of N-ethyl-2-nitro-5-(1-piperazinyl)aniline as a tool for studying protein-protein interactions. N-ethyl-2-nitro-5-(1-piperazinyl)aniline can be used to label specific proteins and track their interactions with other proteins in real-time. Finally, N-ethyl-2-nitro-5-(1-piperazinyl)aniline can be used in combination with other probes or imaging techniques to study complex cellular processes, such as signal transduction pathways or protein trafficking.
Wissenschaftliche Forschungsanwendungen
N-ethyl-2-nitro-5-(1-piperazinyl)aniline has been widely used as a fluorescent probe for studying the interaction between proteins and small molecules. This compound has been shown to bind specifically to the active site of enzymes and can be used to screen for potential inhibitors. N-ethyl-2-nitro-5-(1-piperazinyl)aniline has also been used to study the binding of ligands to G protein-coupled receptors (GPCRs) and has been shown to be a useful tool for drug discovery.
Eigenschaften
IUPAC Name |
N-ethyl-2-nitro-5-piperazin-1-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-2-14-11-9-10(3-4-12(11)16(17)18)15-7-5-13-6-8-15/h3-4,9,13-14H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIIWRXQRBBQDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-nitro-5-piperazin-1-ylaniline | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-isopropyl-4-(4-methoxyphenyl)-1-methyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4087635.png)
![6-methoxy-9-nitro-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4087636.png)
![1-(4-bromophenyl)-5-(4-fluorobenzyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4087642.png)
![4-(4-fluorophenyl)-6-methyl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4087647.png)
![1-(diphenylmethyl)-4-({[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B4087654.png)

![1-[3-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4087661.png)
![N-(4-bromophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide](/img/structure/B4087665.png)
![2-bromo-N-[1-(4-ethyl-5-{[2-(1-naphthylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4087682.png)
![6-amino-4-{3-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4087687.png)
![2-nitro-N-({[4-(1-piperidinylsulfonyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4087691.png)
![ethyl 3-(3-methoxypropyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B4087699.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B4087723.png)
![2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride](/img/structure/B4087727.png)